2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid
Description
The compound 2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid is a benzoic acid derivative featuring a hydrazone-linked pyrazole core substituted with a 3,4-dimethoxyphenyl group. Its structure combines a benzoic acid moiety, a hydrazone (─NH─N═C─) bridge, and a pyrazole ring, which is functionalized with electron-donating methoxy groups.
The 3,4-dimethoxyphenyl substituent enhances the compound’s polarity and may influence binding interactions with biological targets due to the methoxy groups’ electron-donating effects. The benzoic acid group contributes to solubility in aqueous environments and hydrogen-bonding capacity, which could improve pharmacokinetic properties compared to ester analogs.
Properties
IUPAC Name |
2-[(E)-[[3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-28-17-8-7-12(9-18(17)29-2)15-10-16(23-22-15)19(25)24-21-11-13-5-3-4-6-14(13)20(26)27/h3-11H,1-2H3,(H,22,23)(H,24,25)(H,26,27)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYXPQZZRTZGFQ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares a core pyrazole-hydrazone-benzoic acid framework with several analogs. Key differences lie in substituents on the pyrazole ring and the benzoic acid moiety, as outlined below:
Table 1: Structural Comparison of Target Compound and Analogs
Substituent Effects on Physicochemical Properties
- Target vs. Methyl Ester Analog (): The methyl ester analog replaces the benzoic acid with a methyl ester, reducing polarity and hydrogen-bonding capacity. This substitution likely increases lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility . The 4-methylphenyl group (vs.
- Target vs. Nitro-Substituted Analog (): The nitro group in the nitro-substituted analog introduces strong electron-withdrawing effects, which could alter electronic distribution and reactivity compared to the target’s methoxy groups.
Hypothetical Bioactivity and Stability
- Hydrazone Stability: Hydrazones are pH-sensitive and may hydrolyze under acidic conditions. The target’s benzoic acid group could stabilize the hydrazone linkage via intramolecular hydrogen bonding compared to ester derivatives.
- Methoxy Groups vs. Nitro Groups: The target’s methoxy substituents may improve metabolic stability compared to the nitro-substituted analog, as nitro groups are prone to enzymatic reduction.
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